molecular formula C10H5BrF3NO2 B1414418 Methyl 2-bromo-5-cyano-3-(trifluoromethyl)benzoate CAS No. 1806850-52-1

Methyl 2-bromo-5-cyano-3-(trifluoromethyl)benzoate

Cat. No.: B1414418
CAS No.: 1806850-52-1
M. Wt: 308.05 g/mol
InChI Key: VKJGFQZBEMPHST-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-cyano-3-(trifluoromethyl)benzoate is a multifaceted organic compound characterized by its bromo, cyano, and trifluoromethyl functional groups attached to a benzene ring

Synthetic Routes and Reaction Conditions:

  • Halogenation and Cyanation:

  • Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfone.

  • Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve high yields and purity. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions are common, where the bromo group can be replaced by various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromyl chloride, and acetic acid.

  • Reduction: Lithium aluminum hydride, hydrogen gas, and palladium on carbon.

  • Substitution: Sodium cyanide, potassium iodide, and dimethylformamide (DMF).

Major Products Formed:

  • Oxidation: Carboxylic acids and ketones.

  • Reduction: Amines and alcohols.

  • Substitution: Cyanides, iodides, and other substituted benzoates.

Scientific Research Applications

Chemistry: Methyl 2-bromo-5-cyano-3-(trifluoromethyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: The compound's biological activity has been explored in various studies, including its potential as a probe in biochemical assays. Medicine: It has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Industry: Its unique properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the binding affinity and selectivity of the compound towards its targets. The exact mechanism may vary depending on the application and the specific biological or chemical system involved.

Comparison with Similar Compounds

  • Methyl 2-bromo-3-(trifluoromethyl)benzoate: Lacks the cyano group.

  • Methyl 2-bromo-5-cyano-benzoate: Lacks the trifluoromethyl group.

  • Methyl 2-bromo-5-cyano-3-(chloromethyl)benzoate: Similar structure but with a chloromethyl group instead of trifluoromethyl.

Uniqueness: The presence of both the cyano and trifluoromethyl groups in Methyl 2-bromo-5-cyano-3-(trifluoromethyl)benzoate gives it unique chemical and physical properties compared to its analogs. These groups can significantly influence the compound's reactivity, stability, and biological activity.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

methyl 2-bromo-5-cyano-3-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO2/c1-17-9(16)6-2-5(4-15)3-7(8(6)11)10(12,13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJGFQZBEMPHST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)C#N)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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